Cas no 572-09-8 ([(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate)
![[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate structure](https://fr.kuujia.com/scimg/cas/572-09-8x500.png)
572-09-8 structure
Nom du produit:[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate
Numéro CAS:572-09-8
Le MF:C14H19BrO9
Mégawatts:411.199264764786
MDL:MFCD00063254
CID:38407
PubChem ID:24890582
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate Propriétés chimiques et physiques
Nom et identifiant
-
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- Acetobromo-α-D-glucose
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide (stabilized with CaCO3)
- 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide
- Acetobromo-a-D-glucose
- Acetobromo-alpha-D-glucose
- BROMO 2,3,4,6-TETRA-O-ACETYL-A-D-GLUCOPYRANOSIDE
- Bromo 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside
- 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
- : 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- Glucopyranosylbromide, tetraacetate, a-D- (8CI)
- a-D-Glucopyranosylbromide, tetraacetate (9CI)
- 1-Bromo-2,3,4,6-tetra(O-acetyl)-a-D-pyranoglucose
- 1-Bromo-a-D-glucose tetraacetate
- 2,3,4,6-Tetra-O-acetyl-1-a-bromo-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-a-D-bromoglucopyranose
- 2,3,4,6-Tetraacetyl-a-D-glucopyranosyl bromide
- Acetobromglucose
- Acetobromo-D-glucose
- Acetobromoglucose
- Acetylbromoglucose
- D-Acetobromoglucose
- Tetra-O-acetyl-a-D-glucopyranosylbromide
- Tetra-O-acetyl-a-D-glucosyl bromide
- a-Acetobromglucose
- a-Acetobromoglucose
- a-Bromoglucose tetraacetate
- a-D-Acetobromoglucose
- a-D-Bromotetraacetylglucose
- a-D-Glucosyl bromide tetraacetate
- Tetra-O-acetyl-a-D-glucopyranosyl bromide
- Acetobromo glucose
- 2,3,4,6-Tetra-O-acetyl-
- A-D-glucopyranosyl bromide
- ETH4010665
- alpha-D-Glucopyranosyl bromide, tetraacetate
- C14H19BrO9
- [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate
- [(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-bromotetrahy
- 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-GLUCOPYRANOSYL BROMIDE(STABILIZED WITH 1-2% CACO3)
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, stab. with 2% calcium carbonate
- doi:10.14272/CYAYKKUWALRRPA-RGDJUOJXSA-N
- EN300-69301
- 1-Bromo-2,3,4,6-tetra-O-acetyl-a-D-glucopyranose
- UNII-ETH4010665
- ACETOBROMGLUCOSE [MI]
- Bromo 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside
- EINECS 209-339-0
- A-D-glucose
- A831344
- ACETOBROMO-.ALPHA.-D-GLUCOSE
- NS00042860
- 2,3,4,6-tetra-o-acetyl-alpha-d-glucopyranosyl
- F14901
- Bromo 2,3,4,6-Tetra-O-acetyl-Alpha-D-glucopyranoside (~ 5% CaCO3 as stabilizer)
- A inverted exclamation mark-D-glucopyranosyl
- NSC783071
- NSC-783071
- Acetobromo-
- 2,3,4,6-tetra-O-acetyl-alpha-glucopyranosyl bromide
- 10.14272/CYAYKKUWALRRPA-RGDJUOJXSA-N
- AS-16072
- Acetobromo-alpha-D-glucose, >=95% (TLC)
- 2,3,4,6-Tetra-O-acetylalpha-D-glucopyranosyl bromide
- 572-09-8
- Acetobromo-D-glucose a-D-Glucopyranosyl bromide-2,3,4,6-tetraacetate
- I+/--D-Glucopyranosyl bromide, tetraacetate
- 2.2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- Q27277359
- 2,3,4,6-TETRAACETYL-.ALPHA.-D-GLUCOPYRANOSYL BROMIDE
- DTXSID001031860
- T1961
- [(3R,5R,6R)-3,4,5-triacetoxy-6-bromo-tetrahydropyran-2-yl]methyl acetate;2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide
- Acetobromo- alpha -D-glucose
- AMY24725
- 2,3,4,6-tetra-o-acetyl--d-glucopyranosyl bromide
- 2,3,4,6-O-Tetraacetyl-alpha-D-glucopyranosyl bromide
- SCHEMBL989356
- CYAYKKUWALRRPA-RGDJUOJXSA-N
- AKOS015896857
- MFCD00063254
- DB-019650
- .alpha.-D-Glucopyranosyl bromide, tetraacetate
-
- MDL: MFCD00063254
- Piscine à noyau: 1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
- La clé Inchi: CYAYKKUWALRRPA-RGDJUOJXSA-N
- Sourire: Br[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC(C([H])([H])[H])=O)O1)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O
- BRN: 96669
Propriétés calculées
- Qualité précise: 410.02100
- Masse isotopique unique: 410.021
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 9
- Complexité: 507
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.5
- Surface topologique des pôles: 114
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Cristaux ou poudres blancs à jaunes. Sensible à la lumière. Décomposition dans l'eau.
- Dense: 1.4900
- Point de fusion: 87.0 to 92.0 deg-C
- Point d'ébullition: 412 oC at 760 mmHg
- Point d'éclair: 412 oC at 760 mmHg
- Indice de réfraction: 1.541
- Coefficient de répartition de l'eau: Décomposition
- Stabilité / durée de conservation: Stable. Combustible. Incompatible with strong oxidizing agents.
- Le PSA: 114.43000
- Le LogP: 0.46440
- Sensibilité: Moisture Sensitive
- Rotation spécifique: 194.5 º (c=2,chloroform)
- Merck: 60
- Solubilité: Facilement soluble dans le méthanol, facilement soluble dans l'éther, le chloroforme, l'acétone, l'acétate d'éthyle et le benzène, légèrement soluble dans l'éther de pétrole.
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Wgk Allemagne:-
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S24/25
- Code des conditions réglementaires:Classe Q (sucres, alcaloïdes, antibiotiques, hormones)
- Carte FOCA taille f:8-10-21
-
Identification des marchandises dangereuses:
- Durée de la sécurité:S24/25
- Terminologie du risque:R36/37/38
- Conditions de stockage:<0°C
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate Données douanières
- Code HS:29329985
- Données douanières:
Code douanier chinois:
29329985
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A686595-5g |
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate |
572-09-8 | 98% (stabilized with 1-2% CaCO3) | 5g |
$13.0 | 2024-05-28 | |
Cooke Chemical | A7723712-50g |
Acetobromo-α-D-glucose , 98% |
572-09-8 | including 2%CACO3 stabilizer | 50g |
RMB 511.20 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162715-25g |
α-Acetobromoglucose |
572-09-8 | 98% | 25g |
¥151.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162715-100g |
α-Acetobromoglucose |
572-09-8 | 98% | 100g |
¥561.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162715-500g |
α-Acetobromoglucose |
572-09-8 | 98% | 500g |
¥2801.00 | 2024-05-08 | |
TRC | B688000-250g |
Bromo 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside (~ 5% CaCO3 as stabilizer) |
572-09-8 | 250g |
$ 793.00 | 2023-04-18 | ||
Enamine | EN300-69301-0.5g |
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate |
572-09-8 | 93% | 0.5g |
$21.0 | 2023-05-30 | |
Enamine | EN300-69301-25.0g |
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate |
572-09-8 | 93% | 25g |
$67.0 | 2023-05-30 | |
abcr | AB165413-100 g |
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, 98%; . |
572-09-8 | 98% | 100 g |
€211.40 | 2023-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSB016-25G |
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate |
572-09-8 | 95% | 25g |
¥ 554.00 | 2023-04-03 |
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:572-09-8)[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate
Numéro de commande:A831344
État des stocks:in Stock
Quantité:500g
Pureté:99%
Dernières informations tarifaires mises à jour:Monday, 2 September 2024 15:22
Prix ($):247.0
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate Littérature connexe
-
1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
2. Book reviews
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
572-09-8 ([(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate) Produits connexes
- 1958012-17-3(7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one)
- 1247679-20-4((1-methoxypropan-2-yl)(prop-2-en-1-yl)amine)
- 1346603-90-4(rac Secoisolariciresinol-d6)
- 1017057-31-6(1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine)
- 1805480-04-9(Methyl 3-bromo-5-chloromethyl-2-cyanobenzoate)
- 2229397-96-8(1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanol)
- 1823913-45-6(5-Methylquinoline-8-carboxamide)
- 866340-43-4(1-(2-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one)
- 2137556-85-3(4-Cyclopropyl-4-ethyl-8-oxa-1-azaspiro[4.5]decan-2-one)
- 1227514-23-9(3-Bromomethyl-2-fluoro-6-(4-fluorophenyl)pyridine)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:572-09-8)Acetobromo-α-D-glucose

Pureté:98%
Quantité:Company Customization
Prix ($):Enquête
Suzhou Senfeida Chemical Co., Ltd
(CAS:572-09-8)2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête